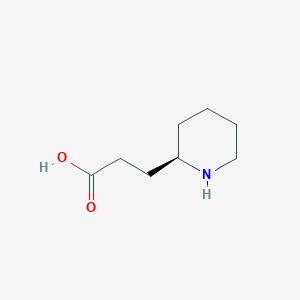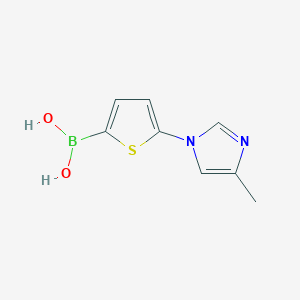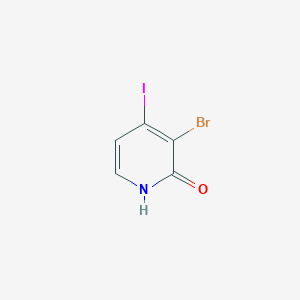
3-Bromo-4-iodopyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-iodopyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodopyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination of 4-iodopyridin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Bromo-4-iodopyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-4-iodopyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-4-iodopyridin-2(1H)-one depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the structure of the compound and its derivatives.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloropyridin-2(1H)-one
- 3-Bromo-4-fluoropyridin-2(1H)-one
- 3-Bromo-4-methylpyridin-2(1H)-one
Uniqueness
3-Bromo-4-iodopyridin-2(1H)-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to other halogenated pyridinones. This dual-halogen substitution can enhance its utility in various chemical transformations and applications.
特性
分子式 |
C5H3BrINO |
|---|---|
分子量 |
299.89 g/mol |
IUPAC名 |
3-bromo-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |
InChIキー |
MWRBOMFCKLAHTK-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


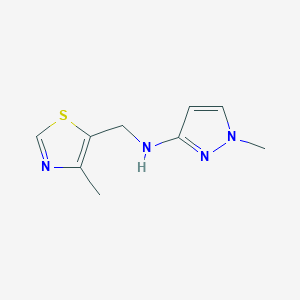
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
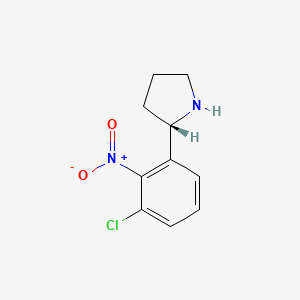

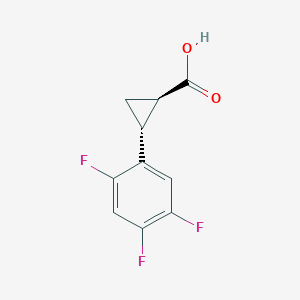
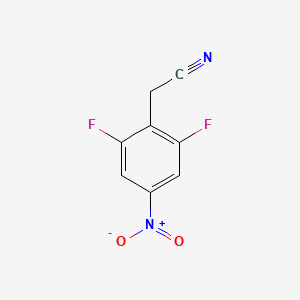
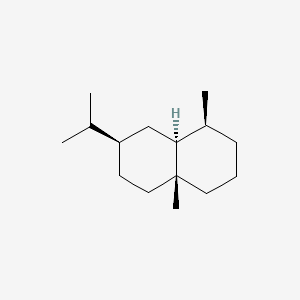
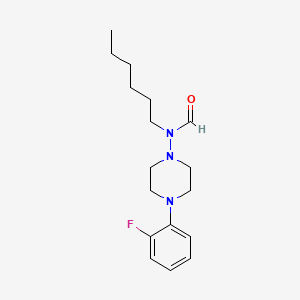
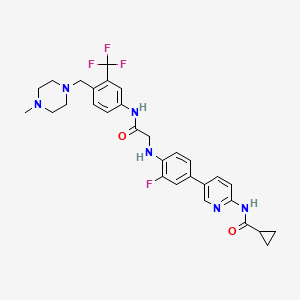
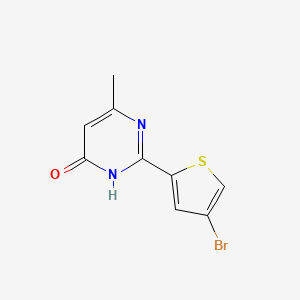
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
